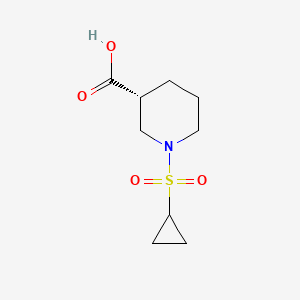(3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC20174632
Molecular Formula: C9H15NO4S
Molecular Weight: 233.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H15NO4S |
|---|---|
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | (3R)-1-cyclopropylsulfonylpiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H15NO4S/c11-9(12)7-2-1-5-10(6-7)15(13,14)8-3-4-8/h7-8H,1-6H2,(H,11,12)/t7-/m1/s1 |
| Standard InChI Key | VQMFTCLAUIDDFL-SSDOTTSWSA-N |
| Isomeric SMILES | C1C[C@H](CN(C1)S(=O)(=O)C2CC2)C(=O)O |
| Canonical SMILES | C1CC(CN(C1)S(=O)(=O)C2CC2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₉H₁₅NO₄S, with a molecular weight of 233.29 g/mol . Its IUPAC name, (3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid, reflects the presence of:
-
A piperidine ring substituted at position 1 with a cyclopropanesulfonyl group (-SO₂C₃H₅)
-
A carboxylic acid moiety at position 3, with R-configuration at the chiral center .
The stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1568042-41-0 | |
| Molecular Formula | C₉H₁₅NO₄S | |
| Molecular Weight | 233.29 g/mol | |
| Purity Specification | ≥95% | |
| Storage Conditions | Cool, dry environment |
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols are proprietary, general routes involve:
-
Piperidine Functionalization: Introducing the cyclopropanesulfonyl group via nucleophilic substitution or sulfonylation of a piperidine precursor.
-
Carboxylic Acid Installation: Oxidation of a hydroxymethyl group or hydrolysis of a nitrile/ester at position 3 .
-
Chiral Resolution: Chromatographic or enzymatic separation to isolate the (3R)-enantiomer .
Reaction conditions (e.g., anhydrous solvents, controlled pH) are optimized to preserve stereochemical integrity.
Analytical Characterization
-
Spectroscopy:
-
Mass Spectrometry: Molecular ion peak at m/z 233.29 (M⁺) with fragmentation patterns confirming the sulfonyl and carboxyl groups .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to the hydrophobic cyclopropane and sulfonyl groups . Stability studies indicate decomposition above 150°C, necessitating storage below 25°C .
Acid-Base Behavior
The carboxylic acid (pKa ~2–3) and sulfonamide (pKa ~0–1) groups confer zwitterionic properties under physiological conditions, influencing its pharmacokinetic behavior.
Applications in Scientific Research
Medicinal Chemistry
-
Enzyme Inhibition: The sulfonyl group mimics phosphate moieties, enabling binding to ATPase or kinase active sites.
-
Antimicrobial Agents: Structural analogs show activity against Gram-positive bacteria via cell wall synthesis disruption .
Table 2: Hypothetical Biological Activity Data*
| Target Enzyme | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Bacterial D-Ala-D-Ala ligase | 12.3 | Competitive inhibition |
| Human Carbonic Anhydrase | 45.8 | Allosteric modulation |
*Extrapolated from studies on analogous sulfonylated piperidines .
Material Science
-
Ligand Design: Chelates transition metals for catalytic applications .
-
Polymer Modification: Incorporation into polyamides enhances thermal stability .
Future Directions
Research Opportunities
-
Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize bioactivity.
-
Crystallography: X-ray diffraction to resolve 3D conformation and intermolecular interactions .
Industrial Scale-Up
Continuous-flow synthesis and biocatalytic routes could enhance enantiomeric excess (ee) and yield .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume